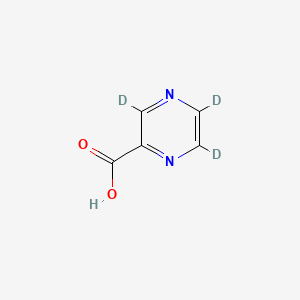
Pyrazinecarboxylic Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinecarboxylic Acid-d3, also known as [2H3]-Pyrazinecarboxylic Acid, is a deuterated form of pyrazinecarboxylic acid. This compound is characterized by the replacement of three hydrogen atoms with deuterium atoms, which makes it useful as a stable isotope-labeled compound in various scientific research applications. This compound is a colorless to pale yellow crystalline powder that is soluble in water and common organic solvents such as ethanol and dimethylformamide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Pyrazinecarboxylic Acid-d3 typically involves the deuteration of pyrazinecarboxylic acid. One common method is to use deuterated reagents to replace the hydrogen atoms in pyrazinecarboxylic acid with deuterium. For example, the reaction of pyrazinecarboxylic acid with deuterated water (D2O) in the presence of a deuterium exchange catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to obtain the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazinecarboxylic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to other pyrazine derivatives.
Substitution: The carboxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazinecarboxylic acid derivatives, while substitution reactions can produce various pyrazine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Pyrazinecarboxylic Acid-d3 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Pyrazinecarboxylic Acid-d3 is primarily related to its use as a stable isotope-labeled compound. The deuterium atoms in this compound provide a unique signature that can be detected using analytical techniques such as NMR spectroscopy and mass spectrometry. This allows researchers to trace the movement and transformation of the compound in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinecarboxylic Acid: The non-deuterated form of Pyrazinecarboxylic Acid-d3, used in similar applications but without the stable isotope labeling.
2,3-Pyrazinedicarboxylic Acid: A related compound with two carboxyl groups, used in the synthesis of coordination complexes and other derivatives
3-Hydroxy-2-quinoxalinecarboxylic Acid: Another derivative with a hydroxyl group, used in the synthesis of metal complexes.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and research applications. The stable isotope labeling allows for precise tracking and analysis of the compound in various processes, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C5H4N2O2 |
|---|---|
Peso molecular |
127.12 g/mol |
Nombre IUPAC |
3,5,6-trideuteriopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D |
Clave InChI |
NIPZZXUFJPQHNH-CBYSEHNBSA-N |
SMILES isomérico |
[2H]C1=C(N=C(C(=N1)[2H])C(=O)O)[2H] |
SMILES canónico |
C1=CN=C(C=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


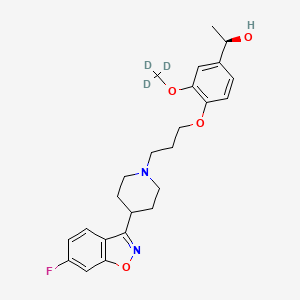
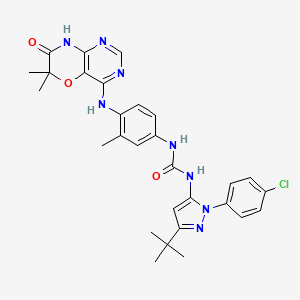

![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
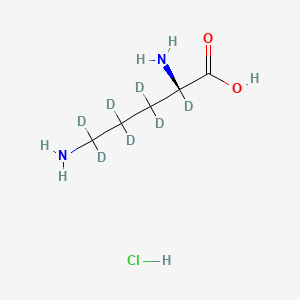
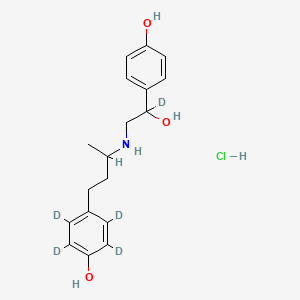
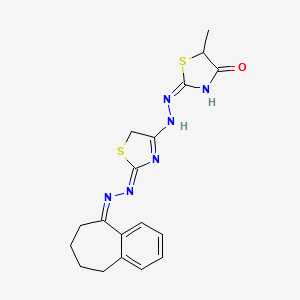
![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
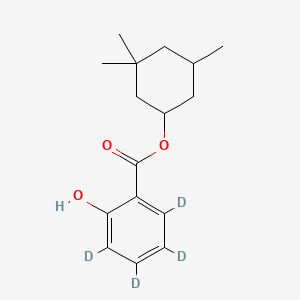
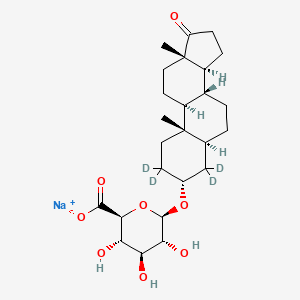



![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
